Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-nitrothiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the piperazine ring’s bioactivity.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its piperazine ring and nitrothiophene moiety. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and potential biological activities not found in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H19N3O5S |
---|---|
Molecular Weight |
341.38 g/mol |
IUPAC Name |
tert-butyl 4-(5-nitrothiophene-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O5S/c1-14(2,3)22-13(19)16-8-6-15(7-9-16)12(18)10-4-5-11(23-10)17(20)21/h4-5H,6-9H2,1-3H3 |
InChI Key |
MFXXXTIDZYTGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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